REACTION_CXSMILES
|
[C:1](=[O:4])([OH:3])[OH:2].[CH2:5]([OH:11])[CH2:6][CH2:7][CH:8]([OH:10])[CH3:9].[CH:12]1([OH:15])[CH2:14][CH2:13]1>>[C:1](=[O:2])([OH:4])[OH:3].[CH:8]1([OH:10])[CH2:9][CH2:7]1.[CH:12]1([OH:15])[CH2:14][CH2:13]1.[C:1](=[O:2])([OH:4])[OH:3].[CH2:5]([OH:11])[CH2:6][CH2:7][CH:8]([OH:10])[CH3:9].[CH:1]1([OH:4])[CH2:6][CH2:5]1 |f:0.1,3.4.5,6.7|
|
Name
|
1,4-pentanediol carbonate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(O)(O)=O.C(CCC(C)O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(CC1)O
|
Name
|
oxide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
ester
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
prepared by the embodiment 3
|
Type
|
ADDITION
|
Details
|
uniformly mixing
|
Type
|
DISTILLATION
|
Details
|
distilling the reaction product
|
Name
|
|
Type
|
product
|
Smiles
|
C(O)(O)=O.C1(CC1)O.C1(CC1)O
|
Name
|
|
Type
|
product
|
Smiles
|
C(O)(O)=O.C(CCC(C)O)O
|
Name
|
|
Type
|
product
|
Smiles
|
C1(CC1)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[C:1](=[O:4])([OH:3])[OH:2].[CH2:5]([OH:11])[CH2:6][CH2:7][CH:8]([OH:10])[CH3:9].[CH:12]1([OH:15])[CH2:14][CH2:13]1>>[C:1](=[O:2])([OH:4])[OH:3].[CH:8]1([OH:10])[CH2:9][CH2:7]1.[CH:12]1([OH:15])[CH2:14][CH2:13]1.[C:1](=[O:2])([OH:4])[OH:3].[CH2:5]([OH:11])[CH2:6][CH2:7][CH:8]([OH:10])[CH3:9].[CH:1]1([OH:4])[CH2:6][CH2:5]1 |f:0.1,3.4.5,6.7|
|
Name
|
1,4-pentanediol carbonate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(O)(O)=O.C(CCC(C)O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(CC1)O
|
Name
|
oxide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
ester
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
prepared by the embodiment 3
|
Type
|
ADDITION
|
Details
|
uniformly mixing
|
Type
|
DISTILLATION
|
Details
|
distilling the reaction product
|
Name
|
|
Type
|
product
|
Smiles
|
C(O)(O)=O.C1(CC1)O.C1(CC1)O
|
Name
|
|
Type
|
product
|
Smiles
|
C(O)(O)=O.C(CCC(C)O)O
|
Name
|
|
Type
|
product
|
Smiles
|
C1(CC1)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |